(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC18878388
Molecular Formula: C13H21BN2O2
Molecular Weight: 248.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21BN2O2 |
|---|---|
| Molecular Weight | 248.13 g/mol |
| IUPAC Name | (2-piperidin-3-yl-6-propylpyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3 |
| Standard InChI Key | CXCZCNYKTFAUBC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=NC(=C1)C2CCCNC2)CCC)(O)O |
Introduction
(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is an organoboron compound that belongs to the class of boronic acids. It is characterized by a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine moiety and a propyl group. This unique structural arrangement makes it a valuable tool in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological processes.
Synthesis Methods
The synthesis of (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid can be approached through several methodologies, including palladium-catalyzed reactions. These methods leverage established protocols in organic synthesis, offering distinct advantages in terms of yield, selectivity, and operational simplicity.
Chemical Reactivity and Applications
(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid is highly reactive in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its ability to form reversible covalent bonds with biological molecules makes it a valuable tool in drug design and development, especially for targeting enzymes and receptors.
Biological Activity and Potential Therapeutic Effects
Research indicates that compounds containing boronic acids often exhibit significant biological activity. (2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid may demonstrate potential therapeutic effects due to its structural features, which can influence interactions with biological targets. Similar compounds have been studied for their inhibitory effects on enzymes and proteins involved in various diseases, including cancer and bacterial infections .
Comparison with Other Boronic Acids
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Pyridinylboronic Acid | Pyridine ring with a boronic acid group | Commonly used in cross-coupling reactions |
| 3-(Piperidin-3-yl)pyridin-4-ylboronic Acid | Similar piperidine substitution | Potential anti-cancer properties |
| 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic Acid | Boronic acid with a piperazine substituent | Used in complex organic synthesis |
| 2-Cyclopropyl-6-(piperidin-4-yl)pyridin-4-ylboronic Acid | Cyclopropyl group addition | Distinct reactivity profile compared to others |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume